molecular formula C10H11ClN2O B1466565 1-(2-Chlorobenzoyl)azetidin-3-amine CAS No. 1484728-13-3

1-(2-Chlorobenzoyl)azetidin-3-amine

Cat. No. B1466565
CAS RN: 1484728-13-3
M. Wt: 210.66 g/mol
InChI Key: BKKACJVKYFNEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines, including “1-(2-Chlorobenzoyl)azetidin-3-amine”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a four-membered azetidine ring with a 2-chlorobenzoyl group attached to one of the carbon atoms and an amine group attached to another carbon atom.


Physical And Chemical Properties Analysis

Amines, including “this compound”, are known to act as weak organic bases . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .

Scientific Research Applications

Azetidine Derivatives and Their Chemical Behavior

Azetidines and their derivatives, including compounds like 1-(2-Chlorobenzoyl)azetidin-3-amine, are characterized by their four-membered azaheterocycles, which are thermally stable and react with both electrophiles and nucleophiles. The reaction pathways of azetidines often lead to the formation of useful amides, alkenes, and amines. They serve as precursors for the synthesis of a variety of cyclic products such as piperidines, pyrrolidines, and pyrroles. Azetidines are synthesized from acyclic precursors, and their ring opening can yield a range of heterocyclic compounds. This versatile reactivity makes azetidine derivatives valuable in synthetic chemistry for constructing complex molecular architectures (G. S. Singh, M. D’hooghe, N. Kimpe).

Synthesis of Amino Acid Derivatives

Chiral donor–acceptor azetines, closely related to azetidine derivatives, have been used for the synthesis of amino acid derivatives, including peptides and natural products. The process involves a highly enantioselective [3+1]-cycloaddition, followed by selective coupling with nucleophiles via 3-azetidinones. This method stands out for its broad applicability, high degree of selectivity, and preservation of enantiopurity, offering a powerful tool for constructing amino acid derivatives without the need for catalyst intervention (Kostiantyn O. Marichev et al.).

Antimicrobial and Anti-inflammatory Activities

Azetidine derivatives have been explored for their potential in medicinal chemistry, including anti-inflammatory effects. For example, derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized and showed potent anti-inflammatory results compared to standard drugs. This highlights the therapeutic potential of azetidine derivatives in the development of new anti-inflammatory agents (Manisha Sharma, A. Maheshwari, Nitin Bindal).

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . They are considered important in drug discovery, polymerization, and as chiral templates . Therefore, “1-(2-Chlorobenzoyl)azetidin-3-amine” and related compounds may have potential applications in these areas.

Biochemical Analysis

Biochemical Properties

1-(2-Chlorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of protease activity, which can be crucial in regulating protein degradation pathways. Additionally, this compound may bind to specific receptors on cell surfaces, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK pathway, which is involved in cell growth and differentiation. Changes in gene expression induced by this compound can lead to alterations in protein synthesis and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation in certain tissues can influence its efficacy and potential side effects. Understanding these aspects can help optimize the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKACJVKYFNEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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